

# Application Notes and Protocols: Amine Functionalization of Surfaces with Amino-bis-PEG3-TCO

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## Compound of Interest

Compound Name: Amino-bis-PEG3-TCO

Cat. No.: B12415632

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## Introduction

The functionalization of surfaces with bioactive molecules is a cornerstone of modern biotechnology and drug development, enabling advancements in areas such as targeted drug delivery, biosensing, and cell adhesion studies. A highly effective method for achieving this is through bioorthogonal click chemistry, specifically the reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO). This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for toxic catalysts.<sup>[1]</sup>

**Amino-bis-PEG3-TCO** is a trifunctional linker molecule designed to facilitate the introduction of TCO moieties onto surfaces for subsequent tetrazine-mediated bio-conjugation.<sup>[1]</sup> It features a secondary amine for covalent attachment to appropriately activated surfaces and two TCO groups for bioorthogonal reactions. The hydrophilic polyethylene glycol (PEG3) spacer enhances solubility, reduces non-specific binding, and minimizes steric hindrance.<sup>[1]</sup>

These application notes provide detailed protocols for the functionalization of carboxylated surfaces with **Amino-bis-PEG3-TCO**, methods for the characterization of the functionalized surface, and a protocol for the subsequent bioorthogonal ligation of a tetrazine-containing molecule.

## Data Presentation

### Table 1: Properties of Amino-bis-PEG3-TCO

Property	Value	Reference
Chemical Formula	C <sub>43</sub> H <sub>77</sub> N <sub>5</sub> O <sub>14</sub>	[2]
Molecular Weight	888.10 g/mol	[2]
Physical Form	Colorless oil	
Solubility	DCM, THF, acetonitrile, DMF, DMSO	
Storage	-20°C, desiccated, protected from light	

### Table 2: Representative Quantitative Data for TCO-Tetrazine Click Chemistry

The following table presents representative data from studies utilizing TCO-tetrazine click chemistry for surface functionalization and bioconjugation. Note that these values are illustrative and the actual performance with **Amino-bis-PEG3-TCO** may vary depending on the substrate, surface chemistry, and specific reaction conditions.

Parameter	Value	Experimental System	Reference
Second-Order Rate Constant ( $k_2$ )	$\sim 2000 \text{ M}^{-1}\text{s}^{-1}$	TCO-tetrazine reaction in 9:1 methanol/water	
Antibody Immobilization Density	$17 \pm 0.1\%$ higher with EDC vs. EDC/NHS	Crosslinking of anti-HFA antibodies to APTES-functionalized surfaces	
Enzyme Activity (Alkaline Phosphatase)	$A = 6.65$ (ALP-TCO) vs. $1.66$ (native ALP)	ALP immobilized on a tetrazine-functionalized surface	
Enzyme Activity (GOx/HRP)	$2.45 \text{ OD}$ (GOx-TCO/HRP-TCO) vs. $0.187 \text{ OD}$ (native enzymes)	GOx/HRP co-immobilized on a tetrazine-functionalized surface	
ELISA Sensitivity Improvement	$\sim 10$ -fold increase	c-myc-GST-IL8h detection on tetrazine-modified plates	
ELISA Sensitivity Improvement	12-fold increase	CEA detection on Tz-BSA coated plates	

## Experimental Protocols

### Protocol 1: Functionalization of a Carboxylated Surface with Amino-bis-PEG3-TCO

This protocol describes the covalent attachment of **Amino-bis-PEG3-TCO** to a surface presenting carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- Carboxylated surface (e.g., self-assembled monolayer on gold or silicon, carboxylated nanoparticles)
- **Amino-bis-PEG3-TCO**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Wash Buffer: PBS with 0.05% Tween-20 (PBST)
- Deionized (DI) water

#### Procedure:

- Surface Preparation:
  - Thoroughly clean the carboxylated surface by sonicating in ethanol and then DI water for 15 minutes each.
  - Dry the surface under a stream of nitrogen gas.
- Reagent Preparation:
  - Allow EDC, NHS, and **Amino-bis-PEG3-TCO** to equilibrate to room temperature before opening.
  - Prepare a 10 mg/mL stock solution of **Amino-bis-PEG3-TCO** in anhydrous DMF or DMSO.

- Immediately before use, prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer.
- Activation of Carboxyl Groups:
  - Immerse the carboxylated surface in a solution of EDC and NHS in Activation Buffer (a common starting concentration is 10 mg/mL EDC and 2.5 mg/mL NHS).
  - Incubate for 15-30 minutes at room temperature with gentle agitation. This step converts the carboxyl groups to more stable amine-reactive NHS esters.
- Coupling of **Amino-bis-PEG3-TCO**:
  - Remove the surface from the activation solution and rinse briefly with Coupling Buffer.
  - Immediately immerse the activated surface in a solution of **Amino-bis-PEG3-TCO** in Coupling Buffer. A starting concentration of 1-5 mg/mL of **Amino-bis-PEG3-TCO** is recommended.
  - Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching and Washing:
  - Remove the surface from the coupling solution.
  - Immerse the surface in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
  - Wash the surface extensively with PBST (3 x 5 minutes) and then with DI water (3 x 5 minutes).
  - Dry the surface under a stream of nitrogen gas. The TCO-functionalized surface is now ready for the bioorthogonal click reaction or for characterization.

## Protocol 2: Quantification of Surface TCO Density using a Fluorescent Tetrazine Probe

This protocol allows for the quantification of reactive TCO groups on the functionalized surface using a commercially available fluorescent tetrazine probe.

Materials:

- TCO-functionalized surface (from Protocol 1)
- Fluorescent tetrazine probe (e.g., Tetrazine-AF488, Tetrazine-Cy5)
- Reaction Buffer: PBS, pH 7.4
- Wash Buffer: PBST
- Fluorometer or fluorescence microscope

Procedure:

- Standard Curve Preparation:
  - Prepare a series of known concentrations of the fluorescent tetrazine probe in the Reaction Buffer.
  - Measure the fluorescence intensity of each standard solution using a fluorometer to generate a standard curve of fluorescence intensity versus concentration.
- Labeling Reaction:
  - Prepare a solution of the fluorescent tetrazine probe in Reaction Buffer. A concentration of 10-50  $\mu\text{M}$  is a good starting point.
  - Immerse the TCO-functionalized surface in the fluorescent tetrazine solution.
  - Incubate for 1-2 hours at room temperature, protected from light.
- Washing:
  - Remove the surface from the labeling solution.

- Wash the surface thoroughly with PBST (3 x 5 minutes) and then with DI water (3 x 5 minutes) to remove any non-covalently bound probe.
- Dry the surface under a stream of nitrogen gas.
- Fluorescence Measurement and Quantification:
  - Measure the fluorescence intensity of the labeled surface using a fluorometer or by analyzing images from a fluorescence microscope.
  - The amount of bound fluorescent probe can be quantified by comparing the surface fluorescence to the standard curve, allowing for the calculation of the TCO surface density (e.g., in pmol/cm<sup>2</sup>).

## Protocol 3: Bioorthogonal Ligation of a Tetrazine-Functionalized Molecule

This protocol describes the "click" reaction between the TCO-functionalized surface and a molecule of interest that has been pre-functionalized with a tetrazine moiety.

### Materials:

- TCO-functionalized surface (from Protocol 1)
- Tetrazine-functionalized molecule of interest (e.g., protein, peptide, small molecule)
- Reaction Buffer: PBS, pH 7.4
- Wash Buffer: PBST

### Procedure:

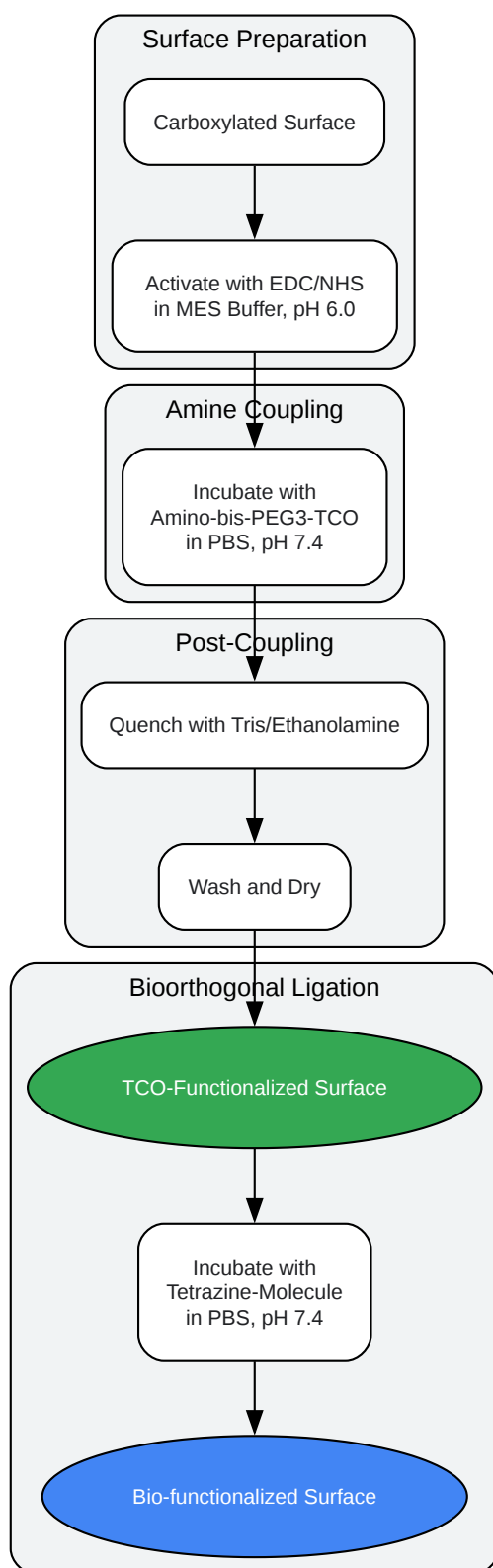
- Preparation of Tetrazine-Molecule Solution:
  - Dissolve the tetrazine-functionalized molecule in the Reaction Buffer to the desired concentration. The optimal concentration will depend on the specific molecule and application and should be determined empirically.

- Click Reaction:
  - Immerse the TCO-functionalized surface in the solution of the tetrazine-functionalized molecule.
  - Incubate for 1-2 hours at room temperature with gentle agitation. The TCO-tetrazine reaction is typically very fast.
- Washing:
  - Remove the surface from the reaction solution.
  - Wash the surface extensively with PBST (3 x 5 minutes) and then with DI water (3 x 5 minutes) to remove any non-specifically bound molecules.
  - Dry the surface under a stream of nitrogen gas. The surface is now functionalized with the molecule of interest.

## Visualizations

## Experimental Workflow for Surface Functionalization

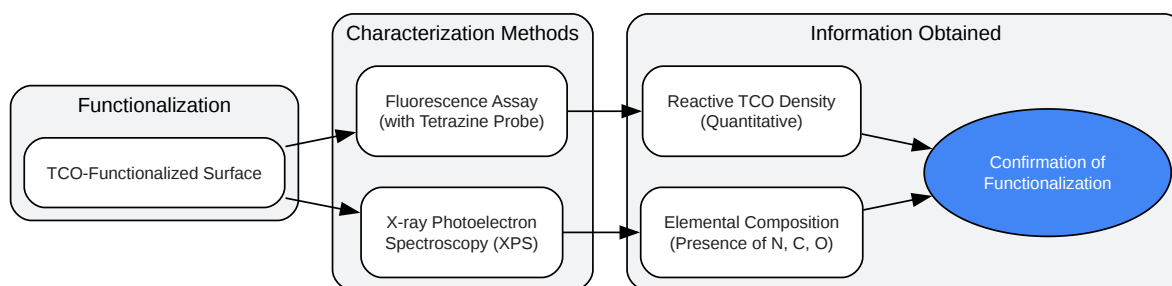
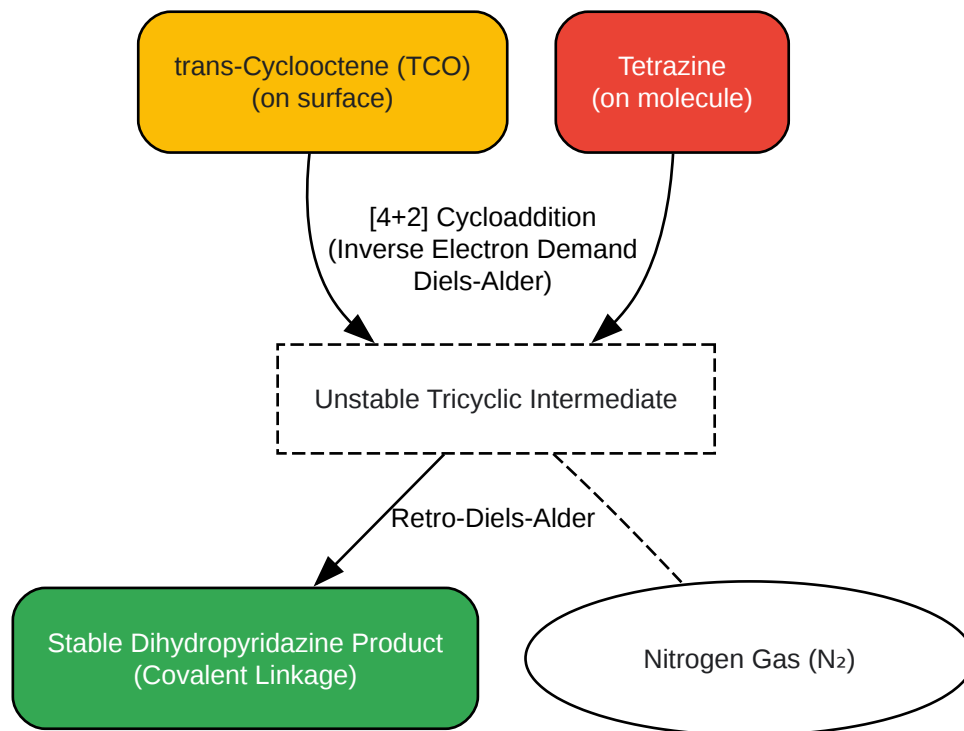




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Caption: Workflow for surface functionalization and bioorthogonal ligation.

## Signaling Pathway of TCO-Tetrazine Click Chemistry



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## References

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- 2. mdpi.com [mdpi.com]
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